molecular formula C20H29N3O3 B5492278 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Cat. No. B5492278
M. Wt: 359.5 g/mol
InChI Key: GMFBEGMMMWBGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as FUBP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential use in various applications, including medicinal chemistry, drug discovery, and neuroscience research.

Mechanism of Action

The mechanism of action of 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor and the dopamine transporter. The sigma-1 receptor is a chaperone protein that interacts with various ion channels and receptors in the cell membrane. 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine binds to the sigma-1 receptor with high affinity and modulates its activity, leading to changes in calcium signaling and ion channel regulation. The dopamine transporter is a protein that regulates the levels of dopamine in the brain by removing it from the synaptic cleft. 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine inhibits the activity of the dopamine transporter, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can modulate the activity of various ion channels and receptors, including the NMDA receptor, the AMPA receptor, and the GABA receptor. 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to increase the release of acetylcholine in the hippocampus, which is a brain region that plays a role in memory and learning. In vivo studies have shown that 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can reduce the symptoms of depression and anxiety in animal models. 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to have an analgesic effect, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has a high affinity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. However, 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine also has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of research is the development of 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-based drugs for the treatment of various neurological and psychiatric disorders. Another area of research is the study of the sigma-1 receptor and its role in various cellular processes. Further studies are needed to fully understand the mechanism of action of 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine and its long-term effects in vivo. Additionally, the synthesis of 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine analogs with improved pharmacokinetic properties may lead to the development of more potent and selective drugs.

Synthesis Methods

The synthesis of 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4'-bipiperidine with pyrrolidine-1-carbonyl chloride and 2-furoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been studied extensively for its potential use in medicinal chemistry and drug discovery. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in various cellular processes, including calcium signaling, ion channel regulation, and cell survival. 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to have an inhibitory effect on the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. These properties make 1'-(2-furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine a promising candidate for the development of drugs for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.

properties

IUPAC Name

[1-[1-(furan-2-carbonyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-19(21-9-1-2-10-21)16-5-3-11-23(15-16)17-7-12-22(13-8-17)20(25)18-6-4-14-26-18/h4,6,14,16-17H,1-3,5,7-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFBEGMMMWBGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-Furoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

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